molecular formula C12H21NO4 B1509534 cis-1-[(Tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid

cis-1-[(Tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid

Cat. No.: B1509534
M. Wt: 243.3 g/mol
InChI Key: AYHWHPDMLFMSLP-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-1-[(Tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid: is a chemical compound with the molecular formula C12H21NO4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-[(Tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid typically involves the protection of the amine group in pyrrolidine with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process may be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: cis-1-[(Tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then be further functionalized or coupled to other molecules.

Mechanism of Action

The mechanism of action of cis-1-[(Tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid primarily involves its role as a protected amine. The Boc group protects the amine from unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in various chemical reactions, such as nucleophilic substitution and coupling reactions . The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.

Comparison with Similar Compounds

Uniqueness: cis-1-[(Tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of molecules it can be used to synthesize. The presence of the ethyl group at the 4-position of the pyrrolidine ring can affect the compound’s steric and electronic properties, making it suitable for specific synthetic applications.

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.3 g/mol

IUPAC Name

(3R,4S)-4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H21NO4/c1-5-8-6-13(7-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1

InChI Key

AYHWHPDMLFMSLP-BDAKNGLRSA-N

Isomeric SMILES

CC[C@@H]1CN(C[C@@H]1C(=O)O)C(=O)OC(C)(C)C

Canonical SMILES

CCC1CN(CC1C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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